molecular formula C11H14N2O B13250893 2-[3-(Aminomethyl)phenoxy]butanenitrile

2-[3-(Aminomethyl)phenoxy]butanenitrile

Cat. No.: B13250893
M. Wt: 190.24 g/mol
InChI Key: HLESDPLRBHAWSJ-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)phenoxy]butanenitrile is a chemical compound with the molecular formula C11H15N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to a butanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenoxy]butanenitrile typically involves the reaction of 3-(aminomethyl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)phenoxy]butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenoxy]butanenitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Aminomethyl)phenoxy]propanenitrile
  • 2-[3-(Aminomethyl)phenoxy]ethanenitrile
  • 2-[3-(Aminomethyl)phenoxy]pentanenitrile

Uniqueness

2-[3-(Aminomethyl)phenoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanenitrile moiety provides unique steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]butanenitrile

InChI

InChI=1S/C11H14N2O/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12/h3-6,10H,2,7,12H2,1H3

InChI Key

HLESDPLRBHAWSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CN

Origin of Product

United States

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